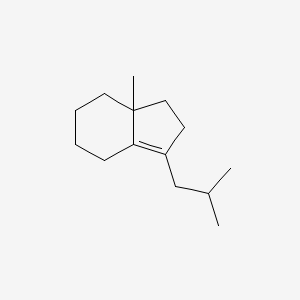
7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene is a chemical compound with the molecular formula C14H24 It is a derivative of indene, a bicyclic hydrocarbon, and features a methyl group and a 2-methylpropyl group attached to the hexahydroindene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of 7a-Methyl-3-(2-methylpropyl)-1H-indene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction conditions often include:
Catalyst: Palladium or platinum
Pressure: 50-100 atm
Temperature: 100-150°C
Solvent: Ethanol or methanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient hydrogenation. The use of high-throughput screening for optimal catalyst selection and reaction conditions is common to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the molecule, such as halogenation using chlorine or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst (Pd, Pt)
Substitution: Halogens (Cl2, Br2), Lewis acids (AlCl3)
Major Products Formed
Oxidation: Formation of ketones or alcohols
Reduction: More saturated hydrocarbons
Substitution: Halogenated derivatives
Applications De Recherche Scientifique
7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7a-Methyl-3-(2-methylpropyl)-1H-indene
- 7a-Methyl-3-(2-methylpropyl)-1,2,3,4,5,6-hexahydroindene
- 7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-octahydroindene
Uniqueness
7a-Methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene is unique due to its specific substitution pattern and degree of saturation. This gives it distinct chemical and physical properties compared to its analogs, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
66708-26-7 |
|---|---|
Formule moléculaire |
C14H24 |
Poids moléculaire |
192.34 g/mol |
Nom IUPAC |
7a-methyl-3-(2-methylpropyl)-1,2,4,5,6,7-hexahydroindene |
InChI |
InChI=1S/C14H24/c1-11(2)10-12-7-9-14(3)8-5-4-6-13(12)14/h11H,4-10H2,1-3H3 |
Clé InChI |
BPTHDNDBUOBTAC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1=C2CCCCC2(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13807559.png)
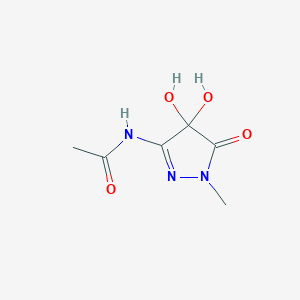
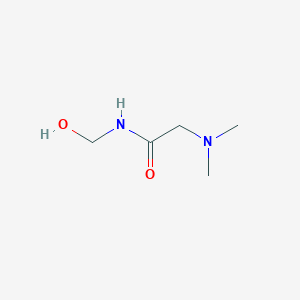
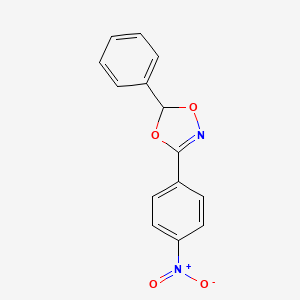
![1h-[1,3]Thiazino[3,4-a]benzimidazole](/img/structure/B13807572.png)
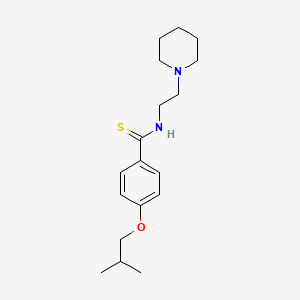
![1-(3,9-Diazabicyclo[4.2.1]nonan-3-yl)propan-1-one](/img/structure/B13807587.png)
![5-nitro-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B13807594.png)
![Piperazine, 1-[(3-chloro-4-methylphenyl)sulfonyl]-4-cycloheptyl-(9CI)](/img/structure/B13807598.png)
![9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene](/img/structure/B13807600.png)
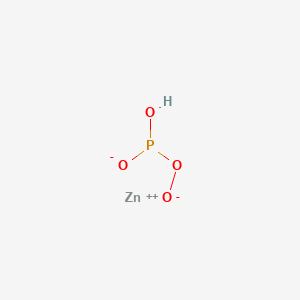
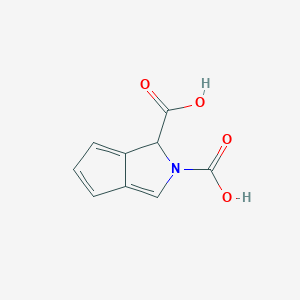
![N-(7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptan-1-yl)acetamide](/img/structure/B13807624.png)
![(1S,2S,4R,5R)-5-Ethyl-2,4-dimethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B13807634.png)
